Upacicalcet (sodium), also known by its alternative names SK-1403 and AJT240, is a novel small molecule designed to act as a positive allosteric modulator of the calcium-sensing receptor (CaSR). It is primarily developed for the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. Upacicalcet works by enhancing the activity of CaSR, which plays a crucial role in regulating parathyroid hormone secretion and maintaining calcium homeostasis in the body .
Upacicalcet is classified under several categories, including amides, amines, antianaemics, chlorobenzenes, propionic acids, small molecules, and sulfonic acids. It is synthesized and developed by various pharmaceutical companies including Sanwa Kagaku Kenkyusho and Pathalys Pharma . The compound has been designated as a new molecular entity and is currently undergoing clinical trials for its efficacy in treating secondary hyperparathyroidism .
Upacicalcet sodium has a specific molecular structure that allows it to interact with the calcium-sensing receptor effectively. The chemical structure can be represented as follows:
The compound features functional groups that are essential for its interaction with CaSR, including an amine group and a sulfonic acid moiety, which contribute to its pharmacological properties .
Upacicalcet primarily functions through its interaction with the calcium-sensing receptor. It does not activate the receptor at low extracellular calcium levels but enhances receptor activity at higher calcium concentrations. This mechanism allows it to suppress excessive parathyroid hormone secretion without exerting agonist effects at lower calcium concentrations .
The binding studies indicate that Upacicalcet competes with L-tryptophan for the amino acid binding site on CaSR, suggesting that its mechanism involves modulation rather than direct activation of the receptor .
Upacicalcet acts as a positive allosteric modulator of CaSR. When extracellular calcium levels are elevated, Upacicalcet enhances the receptor's sensitivity to calcium ions, leading to increased intracellular signaling pathways that reduce parathyroid hormone secretion. This results in improved calcium homeostasis in patients suffering from secondary hyperparathyroidism .
The pharmacological profile indicates that Upacicalcet’s mechanism differs from conventional calcimimetics, offering potential advantages for patients who do not respond adequately to existing treatments .
These properties are critical for determining the drug's formulation and delivery methods, particularly since Upacicalcet is administered intravenously .
Upacicalcet is primarily used in clinical settings for managing secondary hyperparathyroidism associated with chronic kidney disease. Its ability to modulate CaSR presents opportunities for research into other potential applications within metabolic bone diseases and conditions characterized by dysregulated calcium homeostasis. Ongoing clinical trials aim to establish its efficacy and safety profile compared to existing therapies .
Calcium-sensing receptor modulators represent a transformative advancement in managing mineral homeostasis disorders. First-generation calcimimetics like cinacalcet emerged as positive allosteric modulators of the calcium-sensing receptor, reducing parathyroid hormone secretion by enhancing receptor sensitivity to extracellular calcium ions [4] [9]. However, pharmacokinetic limitations—including significant first-pass metabolism, cytochrome P450-mediated drug interactions, and gastrointestinal intolerance—restricted their clinical utility [1] [4]. Second-generation agents addressed these issues through structural innovation: Etelcalcetide, a peptide-based intravenous agent, offered prolonged action but exhibited constitutive activation of the calcium-sensing receptor independent of extracellular calcium concentrations, increasing hypocalcemia risk [7].
Upacicalcet sodium hydrate (Upacicalcet), a novel small-molecule calcimimetic derived from γ-glutamyl peptide research, represents the latest evolution [3] [7]. Its singular L-amino acid structure enables targeted calcium-sensing receptor modulation without peptide backbone complexity. Crucially, upacicalcet demonstrates calcium-dependent agonism: it activates the calcium-sensing receptor only within physiological calcium concentrations, minimizing hypocalcemia risk [7]. This mechanistic refinement distinguishes it from predecessors, as confirmed through in vitro fluorescence-based assays showing negligible receptor activation at subphysiological calcium levels [7].
Table 1: Comparative Pharmacological Profiles of Calcimimetics
Agent | Chemical Class | Binding Mechanism | Calcium Dependency | Primary Metabolic Pathway |
---|---|---|---|---|
Cinacalcet | Phenethylamine derivative | Allosteric modulation | Partial | Hepatic (CYP3A4/2D6/1A2) |
Etelcalcetide | D-amino acid peptide | Covalent binding | Independent | Proteolytic degradation |
Upacicalcet | γ-Glutamyl derivative | Noncovalent allosteric modulation | High | Renal excretion (unchanged) |
Disordered mineral metabolism in chronic kidney disease manifests as secondary hyperparathyroidism, characterized by parathyroid hyperplasia, elevated fibroblast growth factor 23, and dysregulated calcium-phosphate homeostasis [4] [6]. Traditional therapies (vitamin D receptor activators, phosphate binders) frequently exacerbate hypercalcemia and hyperphosphatemia, accelerating vascular calcification [4] [6]. Calcimimetics circumvent these limitations by directly targeting parathyroid calcium-sensing receptors to suppress parathyroid hormone secretion without increasing intestinal calcium or phosphate absorption [4] [6].
Upacicalcet exerts multifaceted effects on mineral biomarkers:
Table 2: Upacicalcet Effects on Mineral Homeostasis Biomarkers
Biomarker | Change from Baseline | Clinical Significance |
---|---|---|
Intact parathyroid hormone | -67% (vs. -8% placebo) | Primary therapeutic target achievement |
Fibroblast growth factor 23 | -52.5% | Reduced phosphaturic hormone burden |
Bone-specific alkaline phosphatase | -15.4% | Attenuated high-turnover bone disease |
Tartrate-resistant acid phosphatase 5b | -35.2% | Decreased osteoclast activity |
Source: [5]
The development of upacicalcet addressed three unmet needs in secondary hyperparathyroidism management:
Gastrointestinal tolerability limitations: Oral calcimimetics like cinacalcet induce nausea and vomiting in >30% of patients due to calcium-sensing receptor expression in the gastric mucosa [4] [7]. Upacicalcet’s injectable administration bypasses the gastrointestinal tract, minimizing these effects. Preclinically, upacicalcet (10 mg/kg) did not delay gastric emptying in rats, whereas cinacalcet reduced emptying by 50% at equivalent doses [7].
Pharmacokinetic optimization for hemodialysis: Upacicalcet’s small molecular weight (356 Da) and hydrophilic properties enable 79–100% clearance during hemodialysis sessions, preventing interdialytic accumulation [1] [5]. Plasma concentrations plateau within one week of post-dialysis administration, contrasting with etelcalcetide’s progressive accumulation [5]. Furthermore, minimal hepatic metabolism (94% excreted unchanged renally) reduces drug interaction risks [1] [3].
Calcium-dependent receptor activation: Unlike etelcalcetide, which activates calcium-sensing receptors independently of extracellular calcium, upacicalcet exhibits "silent" behavior at hypocalcemic concentrations. In vivo, upacicalcet administration in normocalcemic rats reduced parathyroid hormone without inducing hypocalcemia, whereas etelcalcetide caused significant serum calcium declines [7]. This translates clinically to a lower hypocalcemia incidence (2% with upacicalcet vs. >10% with etelcalcetide) [5] [7].
Structurally, upacicalcet’s γ-glutamyl backbone enables high aqueous solubility for intravenous formulation while maintaining selective calcium-sensing receptor binding. Nonclinical studies confirmed negligible binding to 60 off-target receptors, ion channels, or transporters, underpinning its therapeutic specificity [3] [8]. These advances position upacicalcet as a mechanistically refined calcimimetic tailored for hemodialysis-associated secondary hyperparathyroidism [1] [3] [5].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3